Regioisomeric Physical Property Divergence: 4‑ vs. N‑Substitution
The 4‑(bromomethyl)pyrrolidin‑2‑one isomer exhibits significantly different physical properties compared to its N‑substituted regioisomer (1‑(bromomethyl)pyrrolidin‑2‑one), affecting its behavior in synthesis and purification workflows . The predicted boiling point of the 4‑isomer is 336.1±15.0 °C at 760 mmHg , whereas the 1‑isomer has an experimentally determined boiling point of 135–136 °C at 12 Torr . Density also differs notably: 1.541±0.06 g/cm³ for the 4‑isomer versus 1.610±0.06 g/cm³ for the 1‑isomer .
| Evidence Dimension | Physical Properties (Boiling Point and Density) |
|---|---|
| Target Compound Data | 4‑(Bromomethyl)pyrrolidin‑2‑one: Boiling point = 336.1±15.0 °C (predicted at 760 mmHg); Density = 1.541±0.06 g/cm³ (predicted) |
| Comparator Or Baseline | 1‑(Bromomethyl)pyrrolidin‑2‑one: Boiling point = 135–136 °C (at 12 Torr); Density = 1.610±0.06 g/cm³ (predicted) |
| Quantified Difference | Boiling point (4‑isomer) is >200 °C higher than 1‑isomer at reduced pressure; density (4‑isomer) is 0.069 g/cm³ lower. |
| Conditions | Physical property predictions from standard cheminformatics algorithms; 1‑isomer boiling point experimentally measured at 12 Torr pressure. |
Why This Matters
These property differences directly impact solvent selection, distillation conditions, and chromatographic retention times, making the 4‑isomer uniquely suited for specific reaction and purification conditions.
